2-[(2,3-dichlorophenyl)amino]-5-(2-thienylmethylene)-1,3-thiazol-4(5H)-one
Overview
Description
2-[(2,3-dichlorophenyl)amino]-5-(2-thienylmethylene)-1,3-thiazol-4(5H)-one, commonly known as DTT, is a thiazole derivative that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic properties. DTT has been found to exhibit a wide range of biological activities, including antitumor, antiviral, and anti-inflammatory effects.
Mechanism of Action
The mechanism of action of DTT is not fully understood, but it is believed to involve the inhibition of cellular signaling pathways. DTT has been found to inhibit the activity of protein kinases, which are enzymes that play a key role in cellular signaling. This inhibition leads to the suppression of cell growth and the induction of apoptosis in cancer cells. DTT has also been found to inhibit the activity of reverse transcriptase, an enzyme that is essential for the replication of HIV.
Biochemical and Physiological Effects:
DTT has been found to exhibit a wide range of biochemical and physiological effects. It has been found to induce apoptosis in cancer cells, inhibit the replication of HIV, and inhibit the production of pro-inflammatory cytokines. DTT has also been found to exhibit antioxidant activity, which may contribute to its therapeutic properties.
Advantages and Limitations for Lab Experiments
DTT has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it exhibits a wide range of biological activities. However, DTT also has several limitations. It is unstable in aqueous solutions, and its activity may be affected by pH and temperature. In addition, DTT has not been extensively studied in vivo, and its toxicity profile is not well understood.
Future Directions
There are several future directions for the research of DTT. One area of research could focus on the optimization of its synthesis method to improve its stability and activity. Another area of research could focus on the development of DTT derivatives with improved potency and selectivity. In addition, further studies are needed to elucidate the mechanism of action of DTT and its potential therapeutic applications in vivo.
Scientific Research Applications
DTT has been extensively studied for its potential therapeutic properties. It has been found to exhibit antitumor activity in various cancer cell lines, including breast, lung, and colon cancer. DTT has also been found to exhibit antiviral activity against hepatitis B virus and human immunodeficiency virus (HIV). In addition, DTT has been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
properties
IUPAC Name |
(5Z)-2-(2,3-dichlorophenyl)imino-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8Cl2N2OS2/c15-9-4-1-5-10(12(9)16)17-14-18-13(19)11(21-14)7-8-3-2-6-20-8/h1-7H,(H,17,18,19)/b11-7- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJFNDYGSXKVVRZ-XFFZJAGNSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)N=C2NC(=O)C(=CC3=CC=CS3)S2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C(=C1)Cl)Cl)N=C2NC(=O)/C(=C/C3=CC=CS3)/S2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8Cl2N2OS2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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